Cholecystokinin (26-33) (Free Acid): A Technical Guide to its Biological Function
Cholecystokinin (26-33) (Free Acid): A Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (26-33), commonly known as CCK-8, is the C-terminal octapeptide fragment of cholecystokinin and represents the minimal sequence required for the full biological activity of the parent hormone. This technical guide provides an in-depth overview of the biological functions of CCK-8 (free acid), focusing on its receptor interactions, signaling pathways, and key physiological roles. The information is tailored for researchers, scientists, and drug development professionals engaged in endocrinology, gastroenterology, neuroscience, and metabolic disease research.
Core Biological Functions
CCK-8 is a pleiotropic peptide hormone and neurotransmitter with well-established roles in both the gastrointestinal (GI) system and the central nervous system (CNS). Its primary functions are mediated through the activation of two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2). The sulfation of the tyrosine residue at position 27 is a critical determinant of its receptor selectivity.
Gastrointestinal Functions:
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Stimulation of Pancreatic Secretion: CCK-8 is a potent secretagogue, binding to CCK-A receptors on pancreatic acinar cells to stimulate the release of digestive enzymes such as amylase, lipase, and trypsinogen.
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Gallbladder Contraction: It induces the contraction of the gallbladder, also via CCK-A receptors, leading to the release of bile into the small intestine, which is essential for the digestion and absorption of fats.
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Satiety Signaling: CCK-8 plays a crucial role in the short-term regulation of food intake. Released from I-cells of the duodenum and jejunum in response to dietary fats and proteins, it acts on vagal afferent nerves that project to the nucleus of the solitary tract (NTS) in the brainstem, inducing a feeling of fullness and satiety, thereby reducing meal size.
Central Nervous System Functions:
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Neurotransmission: Within the CNS, CCK-8 functions as a neurotransmitter, where it is involved in the modulation of anxiety, memory, and dopamine-mediated behaviors. These effects are primarily mediated by CCK-B receptors, which are widely distributed in the brain.
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Analgesia: CCK-8 can modulate pain perception, although its effects can be complex, sometimes producing analgesia and at other times opposing opioid-induced analgesia.
Receptor Binding and Selectivity
The biological effects of CCK-8 are dictated by its binding affinity and selectivity for the CCK-A and CCK-B receptors. A key structural feature influencing this selectivity is the sulfation of the tyrosine residue.
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Sulfated CCK-8: Exhibits high affinity for both CCK-A and CCK-B receptors. However, it is significantly more potent at the CCK-A receptor.
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Non-sulfated CCK-8 (free acid): Binds with high affinity to the CCK-B receptor, similar to the sulfated form, but has a markedly reduced affinity for the CCK-A receptor (approximately 500- to 1000-fold lower)[1].
This differential affinity allows for the dissection of the physiological roles of the two receptor subtypes.
Quantitative Binding Data
The following tables summarize the binding affinities (Ki or IC50) of CCK-8 for the CCK-A and CCK-B receptors from various studies.
| Ligand | Receptor | Species | Assay Conditions | Binding Affinity (Ki/IC50) | Reference |
| Sulfated CCK-8 | CCK-A | Human | Transfected HEK293 cells, [125I]CCK-8 radioligand | ~2 nM (IC50) | [2] |
| Sulfated CCK-8 | CCK-B | Human | Transfected HEK293 cells, [125I]CCK-8 radioligand | ~2 nM (IC50) | [2] |
| Sulfated CCK-8 | CCK-A | Rat | Pancreatic acini | Subnanomolar range | [3] |
| Sulfated CCK-8 | CCK-B | Rat | Cerebral cortex | ~0.41 nM (Ki) | [4] |
| Non-sulfated CCK-8 | CCK-A | Guinea Pig | Pancreas | ~900-fold less potent than sulfated CCK-8 | [2] |
| Non-sulfated CCK-8 | CCK-B | Guinea Pig | Brain | Similar affinity to sulfated CCK-8 | [1] |
Signaling Pathways
Upon binding of CCK-8 to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. Both CCK-A and CCK-B receptors primarily couple to the Gq family of G-proteins.
CCK-A Receptor Signaling
Activation of the CCK-A receptor by sulfated CCK-8 initiates the following canonical pathway:
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Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC-β.
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Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Downstream Effects:
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IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for pancreatic enzyme secretion and gallbladder contraction.
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DAG , along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins involved in cellular responses.
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Caption: CCK-A Receptor Signaling Pathway.
CCK-B Receptor Signaling
The CCK-B receptor shares the Gq-PLC-IP3/DAG signaling cascade with the CCK-A receptor. However, its activation, particularly in the CNS, can also lead to the modulation of other signaling pathways, including those involving adenylyl cyclase and MAP kinases, contributing to its diverse neuromodulatory roles.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CCK-8's biological functions. Below are representative protocols for key experiments.
Radioligand Binding Assay for CCK Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for CCK receptors.
Caption: Radioligand Binding Assay Workflow.
Materials:
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Membrane preparation from cells or tissues expressing CCK-A or CCK-B receptors.
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Radiolabeled CCK-8 (e.g., [125I]Bolton-Hunter-CCK-8).
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Unlabeled CCK-8 (sulfated or non-sulfated) as a reference compound.
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Test compounds.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
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96-well plates.
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Vacuum filtration manifold.
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Gamma counter.
Procedure:
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Reaction Setup: In a 96-well plate, add in the following order:
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50 µL of binding buffer or unlabeled CCK-8/test compound at various concentrations.
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50 µL of radiolabeled CCK-8 at a fixed concentration (typically at or below its Kd).
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100 µL of the membrane preparation.
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For non-specific binding, use a high concentration of unlabeled CCK-8 (e.g., 1 µM).
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Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
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Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in counting vials and quantify the bound radioactivity using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Amylase Release Assay from Pancreatic Acini
This functional assay measures the potency of CCK-8 in stimulating digestive enzyme secretion.
Materials:
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Isolated pancreatic acini from rat or mouse.
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Krebs-Ringer-HEPES (KRH) buffer, supplemented with 0.1% BSA and 0.01% soybean trypsin inhibitor.
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CCK-8 (free acid) at various concentrations.
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Amylase activity assay kit.
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Microplate reader.
Procedure:
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Acini Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas.
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Pre-incubation: Pre-incubate the acini in KRH buffer for 30 minutes at 37°C to allow them to equilibrate.
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Stimulation: Incubate aliquots of the acini suspension with varying concentrations of CCK-8 (e.g., 1 pM to 1 µM) for 30 minutes at 37°C. Include a buffer-only control.
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Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.
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Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.
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Total Amylase: Determine the total amylase content in an aliquot of the acini suspension by cell lysis.
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Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
Cholecystokinin (26-33) (free acid) is a pivotal signaling molecule with a diverse array of biological functions, primarily centered on digestion and neuromodulation. Its activity is intricately regulated by its sulfation state and the differential expression and signaling of the CCK-A and CCK-B receptors. A thorough understanding of its receptor binding kinetics, signaling pathways, and physiological effects is paramount for the development of novel therapeutic agents targeting the cholecystokinin system for the treatment of obesity, gastrointestinal disorders, and neurological conditions. The experimental protocols provided herein offer a foundational framework for the continued investigation of this important peptide hormone.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
